molecular formula C17H18N2O3 B5512782 4-acetamido-N-(4-ethoxyphenyl)benzamide

4-acetamido-N-(4-ethoxyphenyl)benzamide

Cat. No.: B5512782
M. Wt: 298.34 g/mol
InChI Key: NWTAHCQIXWHOLZ-UHFFFAOYSA-N
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Description

4-acetamido-N-(4-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H15N3O2 It is a derivative of benzamide and is characterized by the presence of an acetamido group and an ethoxyphenyl group attached to the benzamide core

Scientific Research Applications

4-acetamido-N-(4-ethoxyphenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its structural properties.

    Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(4-ethoxyphenyl)benzamide typically involves the acylation of 4-ethoxyaniline with acetic anhydride to form 4-ethoxyacetanilide. This intermediate is then subjected to a reaction with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(4-ethoxyphenyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

    Substitution: Sodium hydride in dimethylformamide, room temperature to 50°C.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-ethoxyphenyl)benzamide
  • 4-acetamido-N-(4-methoxyphenyl)benzamide
  • 4-acetamido-N-(4-chlorophenyl)benzamide

Uniqueness

4-acetamido-N-(4-ethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the ethoxy group enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound in medicinal and materials chemistry.

Properties

IUPAC Name

4-acetamido-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-16-10-8-15(9-11-16)19-17(21)13-4-6-14(7-5-13)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTAHCQIXWHOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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